molecular formula C20H24N2O4S B2775291 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide CAS No. 541532-11-0

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2775291
CAS RN: 541532-11-0
M. Wt: 388.48
InChI Key: SIIXAEFKWKUCSO-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide, also known as CDTB, is a compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Molecular Structure and Intermolecular Interactions Research on related compounds emphasizes the importance of understanding molecular structure and intermolecular interactions. For example, studies on similar benzamide derivatives have explored their molecular structures through X-ray diffraction and DFT calculations, assessing how intermolecular interactions, like dimerization and crystal packing, influence molecular geometry. This is crucial for designing compounds with desired physical and chemical properties for pharmaceutical applications (Karabulut et al., 2014).

Cyclometallation and Coordination Chemistry Cyclometallation studies of related thiobenzamide compounds with palladium have shown the formation of complexes that are potentially useful in catalysis and material science. This research demonstrates the versatility of benzamide derivatives in forming metal complexes, which could be applied in catalysis, organic synthesis, and the development of new materials (Nonoyama et al., 1995).

Synthetic Methodologies and Chemical Reactions Investigations into novel synthesis methods and chemical reactions involving similar compounds are pivotal for expanding the toolkit available for organic and medicinal chemistry. For instance, the synthesis of complex organic compounds through innovative methods can lead to the development of new drugs and materials. This includes exploring reactions under specific conditions to optimize yields and understand reaction mechanisms, which is essential for designing efficient synthesis routes for pharmaceuticals and other organic compounds (Withey & Bajic, 2015).

Antitumor and Antiviral Activities The antitumor and antiviral activities of compounds derived from similar benzamide structures have been a significant area of research. By modifying the core structure or adding functional groups, researchers can develop new compounds with potential therapeutic applications. Studies on the antiproliferative activities of various heterocyclic derivatives highlight the potential of such compounds in developing treatments for cancer and viral infections (Shams et al., 2010).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-6-24-16-9-14(10-17(25-7-2)18(16)26-8-3)19(23)22-20-15(11-21)12(4)13(5)27-20/h9-10H,6-8H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIXAEFKWKUCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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